![molecular formula C11H13NO B12559061 N-[1-(3-Methylphenyl)ethenyl]acetamide CAS No. 177750-16-2](/img/structure/B12559061.png)
N-[1-(3-Methylphenyl)ethenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Methylphenyl)ethenyl]acetamide is an organic compound with the molecular formula C11H13NO. It is also known by other names such as m-Acetotoluidide and m-Methylacetanilide . This compound is characterized by the presence of an acetamide group attached to a 3-methylphenyl group via an ethenyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)ethenyl]acetamide typically involves the reaction of 3-methylacetophenone with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-Methylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(3-Methylphenyl)ethenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Methylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- m-Acetotoluidide
- m-Methylacetanilide
- m-Tolylacetamide
- N-Acetyl-3-methylaniline
- Acetotoluide
Uniqueness
N-[1-(3-Methylphenyl)ethenyl]acetamide is unique due to its specific structural features, such as the ethenyl linkage between the acetamide and 3-methylphenyl groups.
Propiedades
Número CAS |
177750-16-2 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-[1-(3-methylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13) |
Clave InChI |
NLVUEOOPDMWEKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




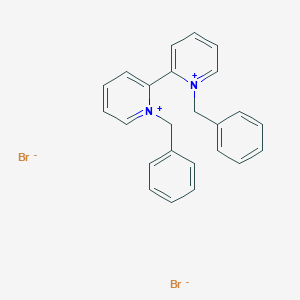
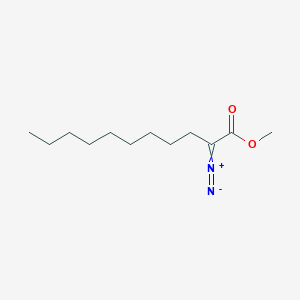
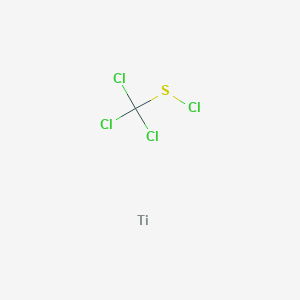
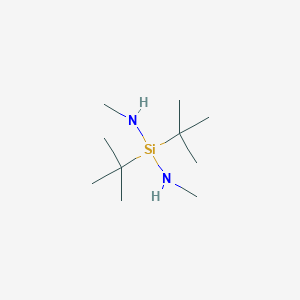

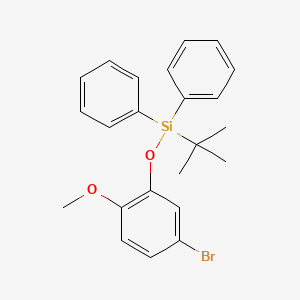
![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
